molecular formula C17H13N5OS2 B4739701 N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4739701
M. Wt: 367.5 g/mol
InChI Key: LAUCQSIYPKATCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA is a thiosemicarbazone derivative that has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of BTA is not fully understood. However, it is believed that BTA exerts its biological activities by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. BTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BTA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to cell death in cancer cells. BTA has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, BTA has been shown to exhibit potent antiviral and antibacterial activity.

Advantages and Limitations for Lab Experiments

BTA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of biological activities, making it a useful tool for studying the mechanisms of action of various enzymes and pathways. However, BTA also has some limitations. It can be toxic at high concentrations, and its exact mechanism of action is not fully understood, making it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BTA. One area of interest is the development of BTA derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the mechanisms of action of BTA, particularly its effects on enzymes involved in DNA replication and protein synthesis. Finally, BTA may have potential applications in the development of new antitumor, antiviral, and antibacterial drugs.

Scientific Research Applications

BTA has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. BTA has also been found to exhibit potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. In addition, BTA has been shown to exhibit antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-15(20-17-19-13-8-4-5-9-14(13)25-17)10-24-16-18-11-22(21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUCQSIYPKATCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
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N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
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N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
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N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

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